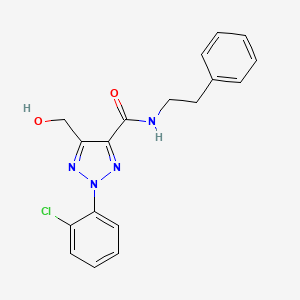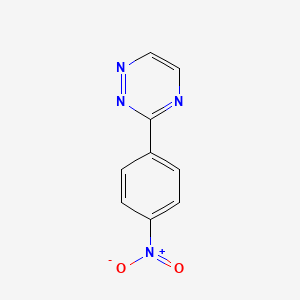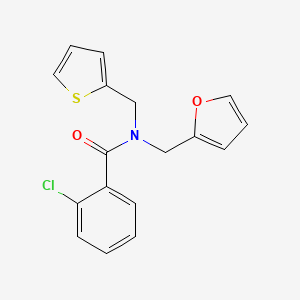![molecular formula C18H16FN3O2S B11379765 2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11379765.png)
2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a 3,4-dimethylphenoxy group, a 4-fluorophenyl group, and a 1,2,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps:
Formation of 3,4-dimethylphenoxyacetic acid: This can be achieved by reacting 3,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 1,2,4-thiadiazole derivative: The 1,2,4-thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative, such as ethyl chloroformate, under acidic conditions.
Coupling reaction: The final step involves coupling the 3,4-dimethylphenoxyacetic acid with the 1,2,4-thiadiazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding amine.
Substitution: Substitution of the fluorine atom can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Research: It may serve as a tool compound for studying biological pathways and mechanisms, especially those involving thiadiazole derivatives.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The thiadiazole ring, in particular, may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dimethylphenoxy)-3-fluoroaniline
- [4-(2,3-dimethylphenoxy)-3-fluorophenyl]methanamine
- [4-(2,4-dimethylphenoxy)-3-fluorophenyl]methanamine
Uniqueness
2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the presence of both the 1,2,4-thiadiazole ring and the acetamide moiety. This combination of functional groups is not commonly found in similar compounds, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16FN3O2S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C18H16FN3O2S/c1-11-3-8-15(9-12(11)2)24-10-16(23)20-18-21-17(22-25-18)13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H,20,21,22,23) |
InChI Key |
HFCKVYOLXGLZCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B11379687.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11379688.png)
![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11379691.png)
![Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11379697.png)

![N-(3-chloro-2-methylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11379712.png)

![3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11379717.png)

![1-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11379728.png)
![3-(benzylsulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11379729.png)
![1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11379732.png)
![6-(3-Bromophenyl)-2-butylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11379734.png)
![3-[2-(4-chlorophenyl)ethyl]-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11379747.png)
